molecular formula C5H2Cl2F2N2 B1404762 4,6-Dichloro-5-(difluoromethyl)pyrimidine CAS No. 1443290-45-6

4,6-Dichloro-5-(difluoromethyl)pyrimidine

Cat. No. B1404762
CAS RN: 1443290-45-6
M. Wt: 198.98 g/mol
InChI Key: PKVJMACXCLXTKX-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(difluoromethyl)pyrimidine is a chemical compound with the molecular formula C5H2Cl2F2N2 . It has a molecular weight of 198.99 g/mol . This compound is used in research and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of this compound involves various methods. One such method involves the use of organolithium reagents . The reaction of 4,6-dichloropyrimidine with phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond . Another method involves a ZnCl2-catalyzed three-component coupling reaction .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2Cl2F2N2/c6-3-2(5(8)9)4(7)11-1-10-3/h1,5H . This code provides a unique identifier for the molecular structure of this compound.


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . It can also be involved in a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 176 °C and a melting point of 65-67 °C . It is soluble in 95% ethanol .

Scientific Research Applications

Synthesis of N-Substituted Azacalix Pyrimidines

This compound is used as a starting reagent in the synthesis of N-substituted azacalix pyrimidines, which are macrocyclic compounds with potential applications in host-guest chemistry due to their ability to form complexes with various ions and small molecules .

Tandem Amination and Suzuki-Miyaura Cross-Coupling

It serves as a precursor for the synthesis of disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling, a method that can be used to create complex organic compounds with potential pharmaceutical applications .

Biarylpyrimidine Synthesis

The compound is involved in biarylpyrimidine synthesis, which includes biaryl cross-coupling. Biarylpyrimidines are important structures in medicinal chemistry, often found in drugs that target G-protein-coupled receptors .

Pharmaceutical Intermediates

As an intermediate for pharmaceuticals, 4,6-Dichloro-5-(difluoromethyl)pyrimidine is valuable in drug development and synthesis of active pharmaceutical ingredients (APIs) .

Chemical Research and Education

Lastly, it can be used in chemical research and education for demonstrating various chemical reactions and synthetic pathways involving halogenated pyrimidines.

Each application field utilizes the unique chemical structure of this compound to achieve specific goals, whether it’s creating complex organic molecules or developing new materials with desired properties.

MilliporeSigma - 4,6-Dichloropyrimidine Thermo Scientific Chemicals - 4,6-Dichloro-5-fluoropyrimidine

properties

IUPAC Name

4,6-dichloro-5-(difluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2F2N2/c6-3-2(5(8)9)4(7)11-1-10-3/h1,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVJMACXCLXTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259162
Record name Pyrimidine, 4,6-dichloro-5-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1443290-45-6
Record name Pyrimidine, 4,6-dichloro-5-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443290-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4,6-dichloro-5-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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